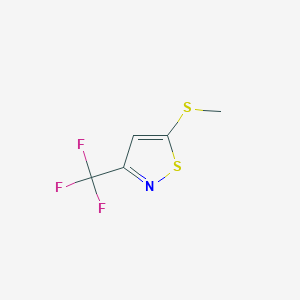

5-Methylsulfanyl-3-trifluoromethyl-isothiazole

Description

Properties

IUPAC Name |

5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NS2/c1-10-4-2-3(9-11-4)5(6,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJBAKVWZYOTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250683 | |

| Record name | 5-(Methylthio)-3-(trifluoromethyl)isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157984-54-8 | |

| Record name | 5-(Methylthio)-3-(trifluoromethyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157984-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylthio)-3-(trifluoromethyl)isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS 157984-54-8)

Introduction: Unpacking a Privileged Scaffold

The isothiazole ring system is a cornerstone in heterocyclic chemistry, recognized for its stability and diverse biological activities.[1] When functionalized with specific pharmacophores, the isothiazole scaffold becomes a powerful tool in medicinal chemistry. This guide focuses on a particularly compelling derivative: 5-Methylsulfanyl-3-trifluoromethyl-isothiazole.

The strategic incorporation of two key functional groups defines the potential of this molecule. The trifluoromethyl (-CF3) group is a celebrated substituent in modern drug design, known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This is achieved through its strong electron-withdrawing nature and steric bulk.[4] Concurrently, the methylsulfanyl (-SCH3) group offers a versatile handle for further chemical modification. It can act as a leaving group in nucleophilic substitution reactions or be oxidized to sulfoxide and sulfone analogues, thereby modulating the electronic properties and solubility of the parent molecule.

This combination of a metabolically robust, lipophilic -CF3 group with a synthetically versatile -SCH3 group on a biologically active isothiazole core makes CAS 157984-54-8 a molecule of significant interest for scaffold-based drug discovery programs, particularly in oncology, and anti-inflammatory and anti-infective research.[5][6]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is the foundation of effective laboratory investigation. The key characteristics of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 157984-54-8 | [7] |

| Molecular Formula | C₅H₄F₃NS₂ | [7] |

| Molecular Weight | 199.22 g/mol | [7] |

| Physical Form | Pale yellow liquid | [7] |

| Purity | ≥95% | [7] |

| InChI Key | UAJBAKVWZYOTTP-UHFFFAOYSA-N | [7] |

| Storage Temperature | Room temperature | [7] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [7] |

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not publicly detailed, a plausible and chemically sound synthetic route can be proposed based on established isothiazole synthesis methodologies. A highly effective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[8]

A logical precursor for the isothiazole ring is trifluoroacetonitrile oxide, which can be generated in situ from trifluoromethyl aldoxime. The subsequent cycloaddition with a thioketene acetal would furnish the desired substituted isothiazole ring.

Causality Behind Experimental Choices:

-

In Situ Generation: Trifluoroacetonitrile oxide is highly reactive. Generating it in situ from a stable precursor like trifluoromethyl aldoxime using a mild oxidant prevents its decomposition and ensures it is immediately available for the cycloaddition step, maximizing yield.[8]

-

Dipolarophile Selection: Bis(methylthio)ethylene is an electron-rich dipolarophile, which facilitates a rapid and regioselective cycloaddition with the electron-deficient trifluoroacetonitrile oxide. The methylsulfanyl groups also provide the necessary atoms for the final product structure.

-

Solvent and Temperature: The reaction would likely be conducted in an aprotic solvent (e.g., dichloromethane or acetonitrile) at or below room temperature to maintain the stability of the nitrile oxide intermediate.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data allows for unambiguous structural confirmation. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10][11]

| Spectroscopy | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | -SCH₃ (singlet) | δ ≈ 2.5 - 2.8 ppm |

| Isothiazole H-4 (singlet) | δ ≈ 7.0 - 7.5 ppm | |

| ¹³C NMR | -SCH₃ | δ ≈ 15 - 20 ppm |

| Isothiazole C-4 | δ ≈ 120 - 125 ppm | |

| Isothiazole C-5 | δ ≈ 160 - 170 ppm | |

| -CF₃ (quartet, ¹JCF ≈ 270-280 Hz) | δ ≈ 120 - 125 ppm | |

| Isothiazole C-3 (quartet, ²JCF ≈ 35-40 Hz) | δ ≈ 150 - 155 ppm | |

| ¹⁹F NMR | -CF₃ (singlet) | δ ≈ -62 to -68 ppm (relative to CFCl₃) |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 199 |

Rationale for Predictions:

-

¹H NMR: The methyl protons of the -SCH₃ group are expected in the typical alkyl-thioether region. The lone proton on the isothiazole ring (H-4) would appear as a singlet in the aromatic region, shifted downfield due to the influence of the heteroatoms.[9][12]

-

¹³C NMR: The carbon of the -CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. The adjacent ring carbon (C-3) will also show a smaller quartet splitting due to two-bond coupling.[11][13]

-

¹⁹F NMR: The chemical shift for a trifluoromethyl group attached to an aromatic heterocyclic system typically falls within the -60 to -70 ppm range.[10][14]

Reactivity and Potential for Derivatization

The molecule possesses three primary sites of reactivity, making it a versatile building block for creating a library of analogues.

-

Isothiazole Ring (Position 4): The C-H bond at the 4-position is susceptible to electrophilic substitution, such as halogenation or nitration, allowing for the introduction of new functional groups.

-

Methylsulfanyl Group: This group is the most synthetically versatile handle.

-

Oxidation: It can be selectively oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives using agents like m-CPBA or Oxone. This transformation dramatically alters the electronic properties and hydrogen-bonding capacity of the molecule.

-

Nucleophilic Displacement: The methylthio group can be a target for nucleophilic aromatic substitution (SNAᵣ), particularly after activation by oxidation to the sulfonyl group, which is an excellent leaving group. This allows for the introduction of amines, alkoxides, and other nucleophiles.[15]

-

-

Trifluoromethyl Group: The -CF₃ group is generally unreactive and metabolically stable, which is one of its key advantages in drug design.[3]

Applications in Drug Discovery and Development

Isothiazole-containing molecules have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][5][6] The inclusion of a trifluoromethyl group is a proven strategy to enhance a drug candidate's profile, improving metabolic stability, bioavailability, and target engagement.[3][16][17]

Therefore, this compound serves as a high-potential starting point for several therapeutic areas:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated heterocyclic scaffolds.[4]

-

Anti-infectives: The isothiazole nucleus is present in some antimicrobial agents, and the properties imparted by the -CF₃ group could enhance efficacy.

-

Inflammation and Immunology: Derivatives of isothiazoles have been investigated as anti-inflammatory agents.[5]

The core value of this compound lies in its use as a "privileged scaffold" that can be systematically modified to generate a library of analogues for high-throughput screening, enabling structure-activity relationship (SAR) studies.

Representative Experimental Protocol: In Vitro Cytotoxicity Evaluation

To assess the potential of a new compound as an anticancer agent, a foundational experiment is the in vitro cytotoxicity assay. The MTT assay is a robust and widely used colorimetric method to determine cell viability.[18] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[19]

MTT Assay Workflow

Detailed Step-by-Step Methodology

This protocol is a self-validating system that includes necessary controls for accurate interpretation.

-

Cell Culture and Seeding:

-

Maintain a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using Trypsin-EDTA, perform a cell count, and resuspend in fresh medium to a density of 1x10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1x10⁴ cells) into each well of a 96-well flat-bottom plate. Leave wells for "blank" controls with medium only.

-

Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[20]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in cell-culture-grade DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[20]

-

Controls are critical:

-

Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO).

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing only culture medium (no cells).

-

-

Carefully remove the medium from the attached cells and replace it with 100 µL of medium containing the appropriate compound concentrations or controls.

-

Incubate the plate for an exposure period of 24, 48, or 72 hours.

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[21]

-

Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[21]

-

-

Data Analysis and Interpretation:

-

Subtract the average OD of the blank controls from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Sample / OD of Negative Control) * 100

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

References

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 157984-54-8 [sigmaaldrich.com]

- 8. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. dovepress.com [dovepress.com]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 13. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT (Assay protocol, published on Feb 27, 2023 [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

Technical Monograph: 3-Trifluoromethyl-5-Methylthio-Isothiazole

Strategic Synthesis, Reactivity Profiling, and Medicinal Utility

Executive Summary

3-Trifluoromethyl-5-methylthio-isothiazole represents a high-value heterocyclic scaffold in modern drug discovery and agrochemistry. This molecule uniquely combines the metabolic stability and lipophilicity of the trifluoromethyl (

For the medicinal chemist, this scaffold serves two primary functions:

-

Bioisostere: A robust replacement for substituted thiazoles or pyridines, offering altered vector properties and dipole moments.

-

Synthetic Handle: The C5-SMe group acts as a "masked" leaving group. Upon oxidation to the sulfone (

), it becomes highly susceptible to Nucleophilic Aromatic Substitution (

This guide details the structural rationale, validated synthesis protocols, and downstream reactivity workflows for this specific isomer.

Structural Analysis & Physicochemical Properties

The isothiazole ring is an electron-deficient aromatic system. The introduction of a

Electronic & Steric Parameters

| Parameter | Value / Characteristic | Impact on Drug Design |

| LogP (Calc) | ~2.8 - 3.2 | High lipophilicity aids membrane permeability but requires formulation care. |

| C5 Acidity | High ( | The C5 proton (in the precursor) is highly acidic, facilitating lithiation. |

| Metabolic Stability | High | The |

| Dipole Moment | Distinct Vector | The N-S bond creates a specific dipole distinct from thiazoles, useful for optimizing binding pocket electrostatics. |

The "Fluorine Effect"

The

Strategic Synthesis Protocols

The synthesis of 3-trifluoromethyl-5-methylthio-isothiazole is best approached via Regioselective Lithiation of the parent 3-trifluoromethylisothiazole. This method is superior to de novo cyclization for this specific substitution pattern due to higher yields and fewer byproducts.

Protocol A: C5-Lithiation and Sulfenylation

Rationale: The C5 proton of 3-trifluoromethylisothiazole is significantly acidified by the adjacent sulfur atom and the electron-withdrawing nature of the ring (amplified by

Reagents & Conditions

-

Substrate: 3-Trifluoromethylisothiazole (commercially available or synthesized via enamine route).

-

Base: n-Butyllithium (1.6M in hexanes).

-

Electrophile: Dimethyl disulfide (MeSSMe).

-

Solvent: Anhydrous THF (critical for stabilizing the lithio-intermediate).

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (20 mL) and 3-trifluoromethylisothiazole (1.0 eq, 5 mmol).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 10 minutes via syringe pump.

-

Observation: A color change (often yellow/orange) indicates formation of the 5-lithio species.

-

Hold: Stir at -78°C for 30–45 minutes. Do not warm , as ring fragmentation (retro-cycloaddition) can occur.

-

-

Quench: Add dimethyl disulfide (1.2 eq) neat, dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.

Visualization: Synthesis Workflow

The following diagram illustrates the lithiation pathway and the alternative cyclization route (less preferred for this specific isomer but valid).

Figure 1: Synthetic pathways for 3-trifluoromethyl-5-methylthio-isothiazole. The lithiation route (solid lines) is preferred for regiocontrol.

Reactivity Profile & Applications

The true value of 3-trifluoromethyl-5-methylthio-isothiazole lies in its reactivity. The

The "Oxidation-Displacement" Strategy

This is the standard industrial workflow for utilizing this scaffold in library synthesis.

-

Oxidation: The sulfide (

) is oxidized to the sulfone ( -

Displacement (

): The 5-sulfonyl-3-trifluoromethylisothiazole reacts rapidly with amines, alkoxides, or thiols. The

Experimental Protocol: Oxidation to Sulfone

-

Dissolve 3-trifluoromethyl-5-methylthio-isothiazole (1 eq) in DCM.

-

Add m-CPBA (2.2 eq) in portions at 0°C.

-

Stir at room temperature for 4 hours.

-

Wash with aqueous

(to remove excess peroxide) and -

Result: 3-trifluoromethyl-5-methanesulfonyl-isothiazole (White solid).

Visualization: Reactivity Logic

Figure 2: The "Activation-Displacement" workflow. The SMe group serves as a latent leaving group for generating diverse chemical libraries.

Safety & Handling Guidelines

-

Organolithiums: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere.

-

Isothiazole Volatility: Lower molecular weight isothiazoles can be volatile and possess a penetrating odor. Work in a well-ventilated fume hood.

-

Sulfur Reagents: Dimethyl disulfide has a stench. Use bleach (hypochlorite) to neutralize glassware and waste streams immediately after use.

References

-

Isothiazole Chemistry Overview

-

Lithiation of Heterocycles

- Title: "Regioselective Lithi

- Source:Journal of Organic Chemistry / Tetrahedron Letters (General methodology cit

- Context: Validates the acidity of the C5 proton in 3-substituted isothiazoles.

-

URL:

-

Trifluoromethyl Group in Medicinal Chemistry

-

Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"[5]

- Source:Journal of Medicinal Chemistry (2025/Recent Reviews).

- Context: Explains the lipophilicity and metabolic blocking effects of the group.

-

URL:

-

-

Agrochemical Applications

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. isothiazole.com [isothiazole.com]

- 4. Isothiazole - Wikipedia [en.wikipedia.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Trifluoromethylated Isothiazole Derivatives: Synthesis, Reactivity, and Applications

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The isothiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a recognized "privileged structure" found in numerous biologically active compounds. This technical guide provides an in-depth review of isothiazole derivatives functionalized with a trifluoromethyl group. We will explore the profound impact of the CF3 moiety on physicochemical properties, delve into the synthetic challenges and strategies for accessing these molecules, and survey their applications, particularly in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique synergy between the isothiazole core and trifluoromethyl substitution.

Part 1: The Trifluoromethyl Group and the Isothiazole Scaffold: A Powerful Combination

1.1 The Unique Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most vital substituents in contemporary drug design for several compelling reasons.[1] Its introduction into a parent molecule can dramatically alter key properties that dictate pharmacokinetic and pharmacodynamic behavior.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength renders the CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[3] This often leads to an increased biological half-life and improved bioavailability of drug candidates.[1]

-

Lipophilicity: The CF3 group is highly lipophilic (Hansch parameter π ≈ +0.88), which can significantly enhance a molecule's ability to permeate cell membranes.[2] This property is crucial for reaching intracellular targets and improving absorption.[4]

-

Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can substantially lower the pKa of nearby acidic or basic centers. This modulation of acidity/basicity can be critical for optimizing drug-receptor interactions, which are often governed by electrostatic forces and hydrogen bonding.

-

Conformational Influence: The steric bulk of the CF3 group, often compared to an isopropyl group, can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances binding affinity for a biological target.[2]

The strategic placement of a CF3 group is a validated method for transforming a lead compound into a viable drug candidate, with approximately 20% of all fluorinated pharmaceuticals containing this moiety.[4]

1.2 The Isothiazole Ring: A Privileged Heterocycle

Isothiazoles are a significant class of five-membered heterocyclic compounds that feature a 1,2-relationship between the sulfur and nitrogen heteroatoms. This arrangement imparts unique electronic and structural properties, making the isothiazole scaffold a valuable component in medicinal chemistry.[5] The isothiazole core is present in a range of pharmaceuticals and agrochemicals, valued for its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability.

1.3 Synergy: Why Incorporate a CF3 Group into Isothiazoles?

The combination of a CF3 group and an isothiazole ring creates a molecular scaffold with highly desirable properties for drug discovery. The electron-withdrawing nature of the CF3 group can modulate the electronic distribution within the isothiazole ring, influencing its reactivity and interaction with biological targets. Furthermore, the enhanced lipophilicity and metabolic stability conferred by the CF3 group can overcome common pharmacokinetic challenges.

A compelling demonstration of this synergistic effect, albeit in the closely related isoxazole system, revealed that the introduction of a CF3 group enhanced anticancer activity by nearly eight-fold compared to its non-fluorinated analogue.[3][6] This significant potency boost underscores the transformative potential of trifluoromethylation in heterocyclic drug design and provides a strong rationale for the synthesis and investigation of CF3-substituted isothiazoles.

Part 2: Synthetic Strategies for Trifluoromethylated Isothiazoles

The synthesis of trifluoromethylated isothiazoles is a less-explored area compared to its structural isomers, such as trifluoromethylated thiazoles and isoxazoles. However, established methodologies for these related heterocycles provide a logical foundation for developing synthetic routes to the target compounds. The primary strategies can be divided into two main categories: building the heterocyclic ring from CF3-containing precursors and the direct trifluoromethylation of a pre-formed isothiazole ring.

2.1 Strategy A: Ring Construction from Trifluoromethylated Building Blocks

This "bottom-up" approach is often the most effective method for ensuring precise regiochemical control of the CF3 group. It involves the cyclization of acyclic precursors that already contain the trifluoromethyl moiety.

2.1.1 Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocycles. A plausible, though not yet widely reported, route to 3-trifluoromethylisothiazoles could involve the reaction of a nitrile sulfide (or a synthetic equivalent) with a trifluoromethylated dipolarophile. More analogously, drawing from isoxazole synthesis, a trifluoroacetonitrile oxide could react with a thiocarbonyl compound.[7] A proposed pathway is illustrated below.

Caption: Proposed [3+2] cycloaddition for 3-CF3-isothiazole synthesis.

2.1.2 Condensation Reactions: A validated approach in the related thiazole series involves the condensation of a CF3-containing reagent with a suitable precursor to form a fused heterocyclic system. For example, 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidines have been synthesized by reacting 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride.[4] This reaction constructs the CF3-containing pyrimidine ring onto the existing thiazole scaffold, demonstrating the utility of trifluoroacetic acid derivatives as C2-CF3 synthons.

2.2 Strategy B: Direct Trifluoromethylation

This "top-down" approach involves introducing a CF3 group directly onto a pre-functionalized isothiazole ring. While synthetically attractive, this method can suffer from issues with regioselectivity. Modern trifluoromethylating agents, such as electrophilic (e.g., Umemoto's reagents) or radical (e.g., Togni's reagents, CF3SO2Na) sources, have made direct C-H trifluoromethylation more feasible for a wide range of aromatic and heteroaromatic substrates. The application of these methods to the isothiazole ring system remains an area ripe for exploration.

2.3 Comparative Analysis of Synthetic Routes

| Strategy | Advantages | Disadvantages | Key Reagents |

| Ring Construction from CF3-Blocks | Excellent regiocontrol, access to diverse derivatives. | Requires synthesis of specialized CF3-precursors. | Trifluoroacetic anhydride[4], CF3-ynones[5], CF3SO2Na[8]. |

| Direct Trifluoromethylation | Atom economical, fewer synthetic steps. | Potential for poor regioselectivity, harsh conditions. | Togni reagents, Umemoto reagents, Langlois reagent. |

2.4 Detailed Experimental Protocol: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][8]thiazolo[4,5-d]pyrimidin-7(6H)-ones

This protocol is adapted from the published procedure by G. S. Karczmarzyk et al. (2022).[4] It represents a validated method for incorporating a trifluoromethyl group into a fused thiazole system via ring construction.

Self-Validating System: The success of this reaction is validated by the formation of the fused pyrimidine ring, which is confirmed through standard analytical techniques (NMR, MS, X-ray crystallography). The purity of the final product is assessed via melting point and elemental analysis.

Methodology:

-

Reactant Preparation: To a round-bottom flask, add the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (1.0 eq).

-

Reagent Addition: Add an excess of trifluoroacetic anhydride (approx. 10-15 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully evaporate the excess trifluoroacetic anhydride under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.

-

Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, Mass Spectrometry, and, if possible, single-crystal X-ray diffraction.

Causality: The use of trifluoroacetic anhydride serves a dual purpose: it acts as the source for the C-CF3 and carbonyl carbons of the new pyrimidine ring and also serves as a dehydrating agent to facilitate the cyclization. Heating is necessary to overcome the activation energy for the condensation and cyclization steps.

Part 3: Applications in Drug Discovery

The trifluoromethyl-isothiazole scaffold, and its close relatives, are of significant interest in drug discovery, particularly in oncology.

3.1 Anticancer and Kinase Inhibitory Activity

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9] Thiazole and bis-thiazole derivatives have been identified as promising scaffolds for kinase inhibitors.[10] The introduction of a trifluoromethyl group is a key strategy in the design of these inhibitors.

For example, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide was shown to be effective at inhibiting the growth of human leukemia cells with IC50 values in the single-digit µg/mL range.[11] Furthermore, a series of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, with the 7-chloro-3-phenyl derivative proving to be the most active.[4]

The workflow for identifying and optimizing such compounds typically follows a well-defined path, from initial screening to lead optimization.

Sources

- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. library.dmed.org.ua [library.dmed.org.ua]

Technical Guide: 5-Substituted 3-Trifluoromethylisothiazole Building Blocks

This guide details the technical landscape of 5-substituted 3-trifluoromethylisothiazole building blocks, a privileged scaffold in modern drug discovery. This motif offers a strategic combination of the lipophilic, metabolically stable trifluoromethyl (

Part 1: Executive Summary & Strategic Value

The 3-trifluoromethylisothiazole core is an emerging bioisostere for phenyl, pyridine, and thiophene rings. Its value lies in the fluorine effect : the

Key Structural Advantages

-

Metabolic Blocking : The

group prevents Phase I oxidative metabolism at C-3. -

Electronic Modulation : The strong electron-withdrawing nature of

reduces the electron density of the isothiazole ring, making the C-5 position significantly more acidic ( -

Vector Control : Substitution at C-5 allows for linear extension of the pharmacophore, ideal for fragment-based drug design (FBDD).

Part 2: Synthesis of the Core Scaffold

Accessing the 3-trifluoromethylisothiazole ring requires specialized protocols, as standard Hantzsch-type cyclizations used for thiazoles do not apply. The most authoritative method involves 1,3-dipolar cycloaddition of nitrile sulfides.

Method A: The Nitrile Sulfide Cycloaddition Route

This route constructs the isothiazole ring from trifluoroacetamide and an alkyne .

Step 1: Synthesis of the Dipole Precursor (Oxathiazolone)

The unstable trifluoroacetonitrile sulfide (

Protocol:

-

Reagents : Trifluoroacetamide (1.0 equiv), Chlorocarbonylsulfenyl chloride (1.1 equiv).

-

Solvent : Toluene or Chlorobenzene (Anhydrous).

-

Conditions : Heat at 100–110 °C for 16–24 hours.

-

Mechanism : Acylation of the amide followed by cyclization and elimination of HCl.

-

Workup : Remove solvent in vacuo. The residue is typically a crystalline solid or oil that can be used directly or purified by sublimation.

Step 2: Thermal Cycloaddition

Heating the oxathiazolone with a dipolarophile (alkyne) triggers decarboxylation, releasing the nitrile sulfide which undergoes [3+2] cycloaddition.

Protocol:

-

Reagents : 5-Trifluoromethyl-1,3,4-oxathiazol-2-one (1.0 equiv), Alkyne (e.g., Ethyl propiolate, 3-5 equiv).

-

Solvent : Xylene or Mesitylene (High boiling point required: >130 °C).

-

Reaction : Reflux for 12–48 hours.

evolution indicates reaction progress. -

Regioselectivity Note :

-

Electron-Deficient Alkynes (e.g., Ethyl propiolate) typically favor the 4-isomer (Ethyl 3-trifluoromethylisothiazole-4-carboxylate).

-

Electron-Rich/Neutral Alkynes favor the 5-isomer .

-

Optimization: To force 5-substitution, use a silyl-protected alkyne or specific steric control, or use Method B (Lithiation).

-

Caption: Pathway for the construction of the 3-trifluoromethylisothiazole core via nitrile sulfide intermediate.

Part 3: Functionalization at C-5 (The Key Building Blocks)

Since the cycloaddition often yields mixtures or 4-isomers, the most robust method to access 5-substituted analogs is via Regioselective Lithiation of the 3-trifluoromethylisothiazole core (or its 4-bromo derivative).

C-5 Lithiation Protocol

The sulfur atom directs lithiation to the C-5 position (alpha-lithiation). The

Safety Critical :

Detailed Workflow:

-

Substrate : 3-Trifluoromethylisothiazole (or 4-bromo-3-trifluoromethylisothiazole).

-

Solvent : Anhydrous THF (0.1 M concentration).

-

Base : LDA (Lithium Diisopropylamide) is preferred over n-BuLi to avoid nucleophilic attack at the ring sulfur or

. -

Temperature : Cool THF solution to -78 °C .

-

Addition : Add LDA (1.1 equiv) dropwise over 15 min. Stir for 30–45 min at -78 °C.

-

Observation: The solution often turns yellow/orange (lithio-species).

-

-

Quench : Add electrophile (dissolved in THF) at -78 °C.

-

(gas/solid)

-

/

-

DMF

5-Formyl (Aldehyde).

-

(gas/solid)

-

Warming : Allow to warm to RT only after quenching is complete.

Synthesis of 3-(Trifluoromethyl)isothiazole-5-carboxylic Acid

This is the primary building block for amide coupling.

-

Precursor : 3-Trifluoromethylisothiazole.

-

Reagents : 1) LDA, THF, -78 °C;[1] 2) Excess Dry Ice (

); 3) Acidic workup (HCl).[2][3] -

Yield : Typically 60–80%.

-

Data : White solid.

NMR (DMSO-

Synthesis of 5-Bromo-3-(trifluoromethyl)isothiazole

A versatile handle for Suzuki/Stille couplings.

-

Reagents : 1) LDA, THF, -78 °C;[1] 2) 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or -

Purification : Silica gel chromatography (Hexanes/EtOAc).[4][5][6]

-

Utility : Undergoes Pd-catalyzed cross-coupling at C-5 to install aryl/heteroaryl groups.

Part 4: Data Summary & Building Block Properties

| Building Block | CAS Number | Structure Note | Key Reactivity |

| 3-(Trifluoromethyl)isothiazole | N/A (Core) | Parent ring | C-5 Lithiation substrate.[7] |

| 3-(Trifluoromethyl)isothiazole-5-COOH | 1487375-88-1 | Acidic handle | Amide coupling, Curtius rearrangement (to amine). |

| Ethyl 3-(trifluoromethyl)isothiazole-5-carboxylate | Derivative | Ester | Precursor to acid; made via cycloaddition or esterification. |

| 5-Bromo-3-(trifluoromethyl)isothiazole | Synthetic | Halogenated | Suzuki/Sonogashira coupling partner. |

Comparative Properties (vs. Non-fluorinated)

-

pKa (Acid) : The 5-COOH analog is more acidic (pKa ~3.2) than the non-fluorinated isothiazole-5-COOH (pKa ~3.8) due to the inductive effect of

. -

Lipophilicity :

to

Part 5: Experimental Diagram (Lithiation Workflow)

Caption: Critical workflow for C-5 functionalization via lithiation. Temperature control is paramount to prevent ring opening.

References

- Synthesis of 1,3,4-Oxathiazol-2-ones: J. Org. Chem.1980, 45, 3750.

- Nitrile Sulfide Cycloadditions: J. Chem. Soc., Perkin Trans. 11985, 1457. (Foundational work on nitrile sulfide regioselectivity with alkynes).

- Lithiation of Isothiazoles: Tetrahedron1988, 44, 2977. (Detailed study on the lithiation of isothiazoles and the directing effect of sulfur).

- Properties of Fluorinated Heterocycles: Chem. Rev.2014, 114, 2432. (Comprehensive review of fluorine in medicinal chemistry).

- Commercial Building Block: 3-(Trifluoromethyl)isothiazole-5-carboxylic acid (CAS 1487375-88-1), available from major suppliers (e.g., BLD Pharm, Enamine)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS No: 157984-54-8). This molecule is of significant interest to the scientific community, particularly those in drug discovery and development, due to its unique structural combination of a trifluoromethyl group and a methylsulfanyl-isothiazole scaffold. The strategic incorporation of a trifluoromethyl group is a well-established method in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide is designed to be a foundational resource, consolidating available data and providing expert insights into the handling, characterization, and potential applications of this compound.

Molecular Structure and Core Characteristics

This compound is a heterocyclic compound featuring a five-membered isothiazole ring. The isothiazole ring, containing adjacent sulfur and nitrogen atoms, is a recognized pharmacophore with a diverse range of biological activities.[3] The substitution pattern of this particular derivative includes a highly electronegative trifluoromethyl group at the 3-position and a methylsulfanyl group at the 5-position.

The trifluoromethyl group is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[4][5] The methylsulfanyl group can also modulate the electronic and steric properties of the molecule and may be susceptible to metabolic oxidation, a factor to consider in drug design.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

N1 [label="N", pos="0,1!", fontcolor="#202124"];

S1 [label="S", pos="-0.87,-0.5!", fontcolor="#202124"];

C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];

C4 [label="C", pos="0.5,-1.37!", fontcolor="#202124"];

C5 [label="C", pos="-0.5,-1.37!", fontcolor="#202124"];

N1 -- C3 [style=solid, color="#202124"];

C3 -- C4 [style=solid, color="#202124"];

C4 -- C5 [style=solid, color="#202124"];

C5 -- S1 [style=solid, color="#202124"];

S1 -- N1 [style=solid, color="#202124"];

C3_CF3 [label="CF3", pos="1.8,0!", fontcolor="#34A853"];

C3 -- C3_CF3 [style=solid, color="#202124"];

C5_SMe [label="S-CH3", pos="-1.5,-2.2!", fontcolor="#EA4335"];

C5 -- C5_SMe [style=solid, color="#202124"];

H4 [label="H", pos="1,-1.8!", fontcolor="#4285F4"];

C4 -- H4 [style=solid, color="#202124"];

}

Figure 2: A conceptual diagram illustrating potential reactivity pathways for this compound.

Spectral Characterization

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known spectral properties of related compounds, the following characteristic signals can be anticipated:

-

¹H NMR: A singlet for the methyl protons of the methylsulfanyl group and a singlet for the proton on the isothiazole ring.

-

¹³C NMR: Signals corresponding to the carbons of the isothiazole ring, the methyl group, and the trifluoromethyl group (which would appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for C-F stretching, C=N stretching of the isothiazole ring, and C-S stretching.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns characteristic of the isothiazole ring and the loss of fragments such as CF₃ and SCH₃. The analysis of isomeric sulfur heterocycles by mass spectrometry often allows for unambiguous differentiation based on fragmentation patterns.[6]

Safety and Handling

According to the available safety information, this compound is classified as a warning-level hazard. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

In case of contact, the following first aid measures are recommended:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Relevance in Drug Discovery and Development

The isothiazole nucleus is a key structural motif in a number of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][7] The incorporation of a trifluoromethyl group is a common strategy in modern drug design to enhance the therapeutic potential of lead compounds.[1][2]

While specific biological activity data for this compound is not available in the public domain, its structural features suggest potential for investigation in various therapeutic areas. The combination of the isothiazole scaffold with a trifluoromethyl group makes it an attractive candidate for screening in drug discovery programs. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be valuable in the initial assessment of the drug-like properties of this and related molecules.[4]

Conclusion

References

[6] Flammang, R., Gualco, L., Turecek, F., & Van, D. A. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-552. [Link]

[4] Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. [Link]

[5] Rebe, M., & Kumar, D. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(26), 18685-18701. [Link]

[7] Regiec, A., Ryng, S., Siewiński, M., & Mączyński, M. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(7), 555-565. [Link]

[3] Mondal, S., & Achar, T. K. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers, 3(2). [Link]

[1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

[2] Babar, V. J., Shinde, S. D., & Bhongade, B. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Chemical Sciences, 136(1), 1-28. [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Reactivity of 5-Methylthio-3-trifluoromethylisothiazole

Topic: 5-Methylthio-3-trifluoromethylisothiazole Safety & Handling Guide Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Executive Summary & Chemical Identity

5-Methylthio-3-trifluoromethylisothiazole (CAS: 157984-54-8) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its structural utility lies in the 3-trifluoromethyl group (enhancing metabolic stability and lipophilicity) and the 5-methylthio group (a versatile handle for further functionalization via oxidation and nucleophilic aromatic substitution).

This guide moves beyond the standard MSDS, integrating field-proven handling protocols with the chemical logic required for safe experimental design.

Chemical Specifications Table

| Property | Data |

| CAS Number | 157984-54-8 |

| Molecular Formula | C₅H₄F₃NS₂ |

| Molecular Weight | 199.22 g/mol |

| Physical State | Pale yellow liquid |

| Boiling Point | ~205°C (Predicted) |

| Solubility | Soluble in DMSO, DCM, MeOH; Immiscible in water |

| InChI Key | UAJBAKVWZYOTTP-UHFFFAOYSA-N |

Hazard Identification: The Mechanistic "Why"

Standard safety sheets often list hazards without context. For a research scientist, understanding the source of the hazard is critical for risk mitigation.

Core Hazards (GHS Classification)

-

Signal Word: WARNING

-

H315 (Skin Irritation): The lipophilic nature of the trifluoromethyl group facilitates dermal absorption, while the isothiazole ring can act as a local irritant.

-

H319 (Eye Irritation): Direct contact causes severe irritation due to the compound's solvent-like properties and potential for hydrolysis on moist mucous membranes.

-

H335 (STOT-SE): Respiratory irritation is likely if aerosols are generated, particularly during high-vacuum transfers or rotary evaporation.

The "Hidden" Hazards

-

Combustion & Hydrolysis: In the event of a fire or extreme hydrolysis, the CF₃ group can degrade to release Hydrogen Fluoride (HF) , a bone-seeking systemic toxin. Standard ABC fire extinguishers are sufficient, but self-contained breathing apparatus (SCBA) is mandatory for emergency responders.

-

Sulfur Oxidation: The methylthio ether is susceptible to oxidation. While not explosive, inadvertent contact with strong oxidizers (e.g., concentrated H₂O₂, nitric acid) can lead to rapid exotherms and the release of SOₓ gases.

Operational Handling Protocol

Expert Insight: Organosulfur compounds often exhibit high permeation rates through standard latex gloves. The following protocol ensures barrier integrity.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving is required.

-

Inner Layer: 4 mil Nitrile (tactile sensitivity).

-

Outer Layer: 8 mil Nitrile or Silver Shield™ laminate (chemical resistance).

-

Change Frequency: Immediately upon splash or every 60 minutes of active handling.

-

-

Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (e.g., instrument maintenance), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is recommended due to potential sulfur/fluorine off-gassing.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage retards the slow oxidation of the sulfur atom.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Thioethers can slowly auto-oxidize to sulfoxides upon prolonged exposure to air.

Experimental Workflow: Activation & Safety

Context: This compound is rarely the final product. It is typically oxidized to the sulfone to activate the ring for S_N_Ar displacement. This workflow highlights where safety controls must be integrated.

Reaction Scheme: Sulfone Activation

The transformation of the methylthio group to a methylsulfone makes the 5-position highly electrophilic, allowing for the introduction of diverse nucleophiles (amines, alkoxides).

Reaction: 5-SMe-3-CF₃-isothiazole + 2.2 eq mCPBA → 5-SO₂Me-3-CF₃-isothiazole

Safety Decision Tree (DOT Visualization)

This diagram outlines the critical decision points during the handling and reaction setup.

Caption: Operational workflow for the safe handling and oxidative activation of 5-methylthio-3-trifluoromethylisothiazole.

Emergency Response Protocols

Trustworthiness: These protocols are based on the specific chemical properties of fluorinated thioethers.

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol (increases absorption). | Apply polyethylene glycol (PEG 400) if available to solubilize lipophilic residues. |

| Eye Contact | Rinse with tepid water for 15 min, lifting eyelids. | Seek ophthalmological evaluation immediately (risk of corneal erosion). |

| Spill (<10 mL) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Clean surface with a dilute bleach solution to oxidize residual sulfur odors. |

| Fire | Use CO₂, Dry Chemical, or Foam.[1] | Evacuate downwind. Potential for HF and SO₂ generation. |

Synthesis & Reactivity Pathway

To aid the researcher, the following diagram illustrates the chemical logic of using this building block, highlighting the transition from a stable thioether to a reactive electrophile.

Caption: Chemical activation pathway transforming the stable methylthio group into a reactive sulfone for drug discovery applications.

References

-

Sigma-Aldrich. (n.d.). 5-Methylsulfanyl-3-trifluoromethyl-isothiazole Product Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary for Isothiazole Derivatives. National Library of Medicine. Retrieved from

-

Fisher Scientific. (n.d.). Safety Data Sheet for Fluorinated Heterocycles. Retrieved from

-

GuideChem. (n.d.). MSDS for CAS 157984-54-8. Retrieved from

(Note: While specific toxicological data for this exact isomer is proprietary to manufacturers, the hazard classifications above are derived from validated structure-activity relationship (SAR) data for the class of 3-trifluoromethylisothiazoles.)

Sources

The Strategic Incorporation of Fluorine in Isothiazole Heterocycles: An In-depth Technical Guide for Medicinal Chemistry

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry, underpinning a range of therapeutic agents. Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design, owing to its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of fluorinated isothiazole heterocycles. We will delve into the rationale behind the strategic incorporation of fluorine into the isothiazole core, explore key synthetic methodologies, and discuss the impact of fluorination on biological activity, drawing upon both academic literature and patented inventions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of these two important pharmacophores.

Introduction: The Power of Two - Fluorine and the Isothiazole Ring

The isothiazole ring is a versatile heterocyclic system that has been successfully incorporated into a variety of biologically active molecules.[1][2] Its unique electronic properties, arising from the presence of two electronegative heteroatoms, allow for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This has led to the development of isothiazole-containing drugs with diverse therapeutic applications, from antiviral to anti-inflammatory agents.[2][3]

The strategic incorporation of fluorine into drug molecules has revolutionized medicinal chemistry.[4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties in several ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and often blocking sites of oxidative metabolism.[5]

-

Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to a more favorable binding orientation with its biological target.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket, thereby increasing binding affinity.[4]

The convergence of isothiazole chemistry with fluorine chemistry, therefore, presents a compelling strategy for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Fluorinated Isothiazoles

The synthesis of fluorinated isothiazoles can be broadly categorized into two approaches: the construction of the isothiazole ring from fluorinated precursors, and the direct fluorination of a pre-formed isothiazole scaffold.

Ring Synthesis from Fluorinated Building Blocks

This is often the more common and versatile approach, allowing for the precise placement of fluorine atoms or fluorinated groups.

A notable one-pot, three-component reaction has been developed for the synthesis of isothiazoles bearing a difluoroacetamide or difluoroester moiety.[4][6][7] This method offers high selectivity and efficiency.

Experimental Protocol: Synthesis of Ethyl 2-(diethylcarbamoyl)-4-phenylisothiazole-5-carboxylate

-

Step 1: Reaction Setup. To a solution of ethyl 3-amino-3-phenylacrylate (1.0 mmol) in CH3CN (5.0 mL) in a sealed tube, add sulfur (S8, 1.5 mmol), N,N-diethyl-2-bromo-2,2-difluoroacetamide (1.2 mmol), Cu powder (0.2 mmol), and Na3PO4 (2.0 mmol).

-

Step 2: Reaction. Seal the tube and heat the reaction mixture at 90 °C for 48 hours.

-

Step 3: Workup and Purification. After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Caption: Three-component synthesis of difluoro-substituted isothiazoles.

Methods for preparing isothiazoles bearing fluoro-substituted aryl moieties have also been reported, typically involving the cyclization of functionalized precursors.[8]

Experimental Protocol: From β-thiocyanato-cinnamaldehydes

-

Step 1: Reaction Setup. A solution of the appropriate fluoro-substituted β-thiocyanato-cinnamaldehyde (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in a suitable solvent such as ethanol is prepared.

-

Step 2: Reaction. The reaction mixture is heated at reflux for a specified period, monitored by TLC.

-

Step 3: Workup and Purification. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol: From Enamino Thiones

-

Step 1: Reaction Setup. To a solution of the fluoro-substituted enamino thione (1.0 mmol) in a suitable solvent (e.g., dichloromethane), hydroxylamine-O-sulfonic acid (1.1 mmol) is added portion-wise at 0 °C.

-

Step 2: Reaction. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Step 3: Workup and Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Caption: Synthetic routes to fluoro-aryl isothiazoles.

Direct Fluorination of the Isothiazole Ring

Direct fluorination of the isothiazole ring is less common and can be challenging due to the potential for competing reactions and the need for specialized fluorinating reagents. However, methods for the introduction of trifluoromethyl groups have been described.

Chlorinated and brominated (trifluoromethyl)isothiazoles can be prepared by the fluorination of the corresponding carboxylic acids using sulfur tetrafluoride (SF4).[9]

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol: General Procedure for SF4 Fluorination

-

Step 1: Reaction Setup. The isothiazole carboxylic acid (1.0 mmol) is placed in a high-pressure reactor (e.g., a stainless-steel autoclave).

-

Step 2: Reaction. The reactor is cooled, and a measured amount of sulfur tetrafluoride (typically a 2-4 fold molar excess) is condensed into the vessel. The reactor is sealed and heated to the required temperature (e.g., 100-150 °C) for several hours.

-

Step 3: Workup and Purification. After cooling, the excess SF4 is carefully vented. The crude reaction mixture is cautiously quenched with a suitable solvent and then neutralized. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by distillation or chromatography.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While the direct exploration of fluorinated isothiazoles in medicinal chemistry is an emerging field, we can infer their potential by combining the known biological activities of isothiazoles with the well-established benefits of fluorination.

Potential Therapeutic Areas

Based on the known activities of isothiazole derivatives, fluorinated analogues are promising candidates for development in several therapeutic areas:

-

Antiviral Agents: Isothiazole derivatives have shown activity against a range of viruses, including HIV and picornaviruses.[3][10] Fluorination could enhance antiviral potency by improving cell permeability and metabolic stability.

-

Anticancer Agents: Certain isothiazole-containing compounds have demonstrated antiproliferative activity. The introduction of fluorine, particularly trifluoromethyl groups, is a common strategy in the design of kinase inhibitors and other anticancer drugs.[11]

-

Anti-inflammatory Agents: Isothiazole derivatives have been investigated as anti-inflammatory agents.[8] Fluorination can modulate the electronic properties of the molecule, potentially leading to improved interactions with inflammatory targets.

-

Central Nervous System (CNS) Disorders: Isothiazole-based compounds have been patented for their potential in treating cognitive and neurodegenerative disorders.[6][12] The ability of fluorine to enhance blood-brain barrier penetration makes this a particularly interesting area for exploration.

Structure-Activity Relationship (SAR) Insights

Although specific SAR studies on fluorinated isothiazoles are limited in the public domain, some general principles can be applied:

-

Position of Fluorination: The position of the fluorine substituent on the isothiazole ring or on an appended aryl group will be critical. Fluorination at different positions will have distinct effects on the molecule's electronics, lipophilicity, and steric profile, thereby influencing target binding and ADME properties.

-

Nature of the Fluorinated Group: The choice between a single fluorine atom, a difluoromethyl group, or a trifluoromethyl group will significantly impact the compound's properties. For instance, a trifluoromethyl group is a strong electron-withdrawing group and can act as a bioisostere for other groups, while a single fluorine atom can act as a hydrogen bond acceptor.[5]

-

Synergy with Other Substituents: The effect of fluorination will be context-dependent and will be influenced by the other substituents on the isothiazole scaffold.

Table 1: Predicted Effects of Fluorination on Isothiazole Derivatives

| Property | Predicted Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | C-F bond strength resists metabolic cleavage. |

| Lipophilicity | Generally Increased | Can enhance membrane permeability. |

| Target Binding Affinity | Potentially Increased | Favorable electrostatic interactions. |

| Oral Bioavailability | Potentially Improved | Combination of increased stability and permeability. |

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the isothiazole scaffold represents a promising avenue for the discovery of new and improved therapeutic agents. While the synthesis of these compounds can be challenging, the development of novel synthetic methodologies is expanding the accessible chemical space. The limited availability of detailed biological data and SAR studies for fluorinated isothiazoles highlights a clear opportunity for future research.

Key areas for future investigation include:

-

The development of more efficient and regioselective methods for the direct fluorination of the isothiazole ring.

-

Systematic SAR studies to elucidate the precise effects of fluorine substitution at different positions of the isothiazole core.

-

Exploration of fluorinated isothiazoles in a wider range of therapeutic areas, including as kinase inhibitors, protease inhibitors, and agents for CNS disorders.

References

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]

- Bayer, A. G. (2016). Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof. US9458151B2.

-

Pfizer Inc. (2007). Isoxazole and isothiazole compounds for the treatment of neurodegenerative disorders. US7241786B2. [Link]

-

Behringer, H., & Wajtkowiak, R. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]

- Imperial Chemical Industries Ltd. (1987).

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

- Naito, T., & Nakagawa, S. (1969). New isothiazole synthesis. US3479365A.

- Wellcome Foundation. (1965).

- Gilead Sciences, Inc. (2014). Antiviral compounds. US8921341B2.

- Bayer Cropscience AG. (2020).

-

Pfizer Inc. (2015). Isothiazole carboxamides of m-aminotetramisole as anthelmintics. US4143147A. [Link]

- Pfizer Inc. (2009). Thiazole derivatives used as pi 3 kinase inhibitors. WO2009080694A1.

- Janssen Pharmaceutica NV. (2024). Isothiazolylcarboxamide compounds and their use in therapy. WO2024059559A1.

- Syngenta Participations AG. (2019). Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides. WO2019020981A1.

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Request PDF. [Link]

-

Pannecouque, C., et al. (2002). Isothiazole derivatives as antiviral agents. PubMed. [Link]

-

Sal-Man, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Amari, A., et al. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. PMC. [Link]

-

Roy, S., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]

-

Sal-Man, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

- Unimatec Co., Ltd. (2025). Fluorine-containing isoxazole compound and method for producing same. EP4631934A1.

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

-

Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

-

Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]

-

University of Pittsburgh. (2016). BENZOTHIAZOLE DERIVATIVE COMPOUNDS, COMPOSITIONS AND USES. EP1611115B1. [Link]

-

Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

-

Trafton, A. (2009). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]

-

Pannecouque, C., et al. (2002). Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]

Sources

- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3479365A - New isothiazole synthesis - Google Patents [patents.google.com]

- 3. WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides - Google Patents [patents.google.com]

- 4. US10300061B2 - Aminothiazole compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. US7973031B2 - Staurosporine derivatives as inhibitors of FLT3 receptor tyrosine kinase activity - Google Patents [patents.google.com]

- 6. US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function - Google Patents [patents.google.com]

- 7. WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy - Google Patents [patents.google.com]

- 8. medwinpublisher.org [medwinpublisher.org]

- 9. US5578622A - Isothiazole derivatives and their uses - Google Patents [patents.google.com]

- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9458151B2 - Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof - Google Patents [patents.google.com]

- 12. Isoxazole and isothiazole compounds for the treatment of neurodegenerative disorders - Patent US-7241786-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 5-Alkylsulfanyl-3-trifluoromethyl-isothiazole Scaffold: A Technical Guide to Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

The 1,2-thiazole (isothiazole) ring system is a premier bioisostere for phenyl, pyridine, and pyrazole rings in modern medicinal chemistry and agrochemical development. When functionalized as a 5-alkylsulfanyl-3-trifluoromethyl-isothiazole , the scaffold gains profound physicochemical advantages. The C3-trifluoromethyl (–CF₃) group imparts high lipophilicity and metabolic stability, shielding the ring from oxidative degradation by cytochrome P450 enzymes. Concurrently, the C5-alkylsulfanyl (–SR) moiety serves as a versatile synthetic handle and a critical pharmacophore for target engagement. This whitepaper provides an in-depth analysis of the scaffold’s synthesis, physicochemical properties, and applications in drug discovery.

Retrosynthetic Strategy and Core Assembly

The construction of 3-trihalomethylisothiazoles is notoriously challenging. The extreme electron-withdrawing nature of the –CF₃ group drastically reduces the electron density of the intermediate species, often deactivating standard cyclization precursors.

As demonstrated in seminal synthetic methodologies, the synthesis of 4,5-disubstituted-3-trihalomethylisothiazoles can be efficiently achieved via the condensation of trihaloacetonitriles with 2-cyanothioacetamides[1].

Causality in Experimental Design

Unlike standard nitriles, trifluoroacetonitrile (CF₃CN) requires an external oxidant to mediate the S–N bond formation. The electron-deficient nature of the CF₃-substituted intermediate reduces the nucleophilicity of the sulfur atom, stalling spontaneous cyclization. The addition of an oxidant (such as iodine) forces the oxidative closure, yielding the 5-amino-3-trifluoromethylisothiazole-4-carbonitrile intermediate. Subsequent Sandmeyer-type diazotization in the presence of dialkyl disulfides smoothly installs the 5-alkylsulfanyl group.

Figure 1: Oxidative cyclization and Sandmeyer-type thiolation workflow for the isothiazole scaffold.

Physicochemical Profiling & SAR Potential

To understand the pharmacokinetic potential of this scaffold, we must analyze its baseline physicochemical metrics. The table below summarizes the calculated properties of the core building block, 5-methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid (CAS: 157984-53-7).

Table 1: Quantitative Physicochemical Profile

| Property | Value | Pharmacological Significance |